Enhanced Electrophilicity and Reactivity Compared to Methyl and Trifluoromethyl Isocyanides
Computational studies show that trichloromethyl isocyanide (Cl3CNC) exhibits a significantly lower activation Gibbs free energy (ΔG≠) for isomerization to its cyanide form compared to trifluoromethyl isocyanide, indicating higher electrophilic reactivity [1]. The ΔG≠ value for Cl3CNC is substantially lower than that for CF3NC, with a calculated difference of approximately 15-20 kJ/mol at 300-560 K [1].
| Evidence Dimension | Activation Gibbs Free Energy (ΔG≠) for Isocyanide → Cyanide Isomerization |
|---|---|
| Target Compound Data | ΔG≠ is significantly lower than that of CF3NC [1] |
| Comparator Or Baseline | Trifluoromethyl isocyanide (CF3NC) exhibits a higher ΔG≠ barrier [1] |
| Quantified Difference | Approximately 15-20 kJ/mol lower ΔG≠ for Cl3CNC relative to CF3NC across 300-560 K [1] |
| Conditions | M06-2X/6-311++G** and B3LYP/6-311++G** calculations at 300-560 K [1] |
Why This Matters
The lower activation barrier for isomerization correlates with higher electrophilic reactivity, making trichloromethyl isocyanate a more efficient reagent for nucleophilic additions in synthetic workflows.
- [1] Safinejad, T., et al. (2016). Electrostatic and stereoelectronic interaction impacts on the structural properties and isomerization reactions of methyl isocyanide and its trihalo-analogs. Structural Chemistry, 27, 883–896. View Source
